Comparative Cytotoxicity and Metabolism: Doxorubicin vs. Epirubicin, Daunorubicin, and Idarubicin in Human Hepatocytes
In a head-to-head study in primary human hepatocyte cultures, the rank order of toxicity for five anthracyclines was esorubicin > doxorubicin = epirubicin ⩾ idarubicin > daunorubicin [1]. This demonstrates that doxorubicin is significantly more cytotoxic than daunorubicin and has a similar, but metabolically distinct, profile to epirubicin. Notably, doxorubicin remained largely as the parent drug in human cells, whereas epirubicin formed glucuronides, a key metabolic distinction [1].
| Evidence Dimension | In Vitro Hepatocyte Cytotoxicity Rank |
|---|---|
| Target Compound Data | Equivalent to epirubicin; greater than idarubicin and daunorubicin |
| Comparator Or Baseline | Epirubicin (equal), Daunorubicin (less), Idarubicin (less or equal) |
| Quantified Difference | Rank order: esorubicin > doxorubicin = epirubicin ⩾ idarubicin > daunorubicin. Human cells ~2-fold less sensitive than rat. |
| Conditions | Primary cultures of human and rat adult hepatocytes; 24-hr treatment; LDH leakage assay. |
Why This Matters
Quantifies the relative cytotoxic potency of doxorubicin against a panel of close analogs, justifying its selection for applications where higher in vitro potency than daunorubicin is required, while also highlighting its distinct metabolic fate compared to epirubicin.
- [1] Le Bot MA, Bégué JM, Kernaleguen D, Robert J, Ratanasavanh D, Airiau J, Riché C, Guillouzo A. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes. Biochem Pharmacol. 1988;37(20):3877-87. View Source
